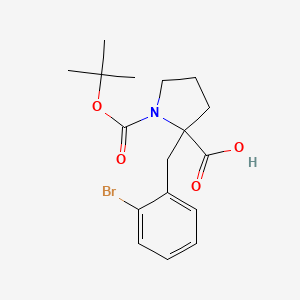

1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid

Übersicht

Beschreibung

Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are generally thought of as bulky moieties because of the two adjacent quaternary sp3-hydribized carbon atoms in its diol backbone .

Molecular Structure Analysis

The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hydribized carbon atoms in its diol backbone .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For example, they can be used in formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

Boc-alpha-(2-bromobenzyl)-DL-Pro-OH: is utilized in proteomics research due to its role in peptide synthesis . The compound’s protective Boc group allows for the selective modification of amino acids, which is crucial in the study of protein structure and function.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmaceutical agents. Its structure is particularly useful in the development of proline-based inhibitors, which can have therapeutic applications in diseases where proline-rich proteins are implicated .

Organic Synthesis

The compound is a valuable intermediate in organic synthesis. It can undergo transformations such as palladium-catalyzed cross-coupling reactions, which are instrumental in constructing complex organic molecules .

Material Science

In material science, Boc-alpha-(2-bromobenzyl)-DL-Pro-OH can be used to modify the surface properties of materials. This is particularly relevant in the creation of biomaterials that require specific interactions with biological molecules .

Bioconjugation Techniques

This compound is also applied in bioconjugation techniques, where it is used to link peptides to other molecules or surfaces. Such techniques are essential in creating targeted drug delivery systems .

Catalysis

The bromobenzyl moiety of the compound can act as a catalyst in certain chemical reactions, promoting efficiency and selectivity in synthetic processes .

Chemical Biology

In chemical biology, Boc-alpha-(2-bromobenzyl)-DL-Pro-OH is used to probe the function of enzymes that interact with proline-rich sequences. This helps in understanding the role of these enzymes in physiological and pathological processes .

Nanotechnology

Lastly, in the field of nanotechnology, the compound can be used to functionalize nanoparticles, thereby altering their physical and chemical properties for specific applications .

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used as building blocks in organic synthesis .

Mode of Action

It’s known that similar compounds can undergo various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

The compound is likely involved in various biochemical pathways due to its potential to undergo a wide range of transformations . .

Result of Action

It’s known that similar compounds are often used as building blocks in organic synthesis, suggesting they may play a role in the formation of more complex molecules .

Zukünftige Richtungen

Boronic acid-based linkages, namely boronic acid esters and boroxines, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins . This suggests potential future directions in the development of new materials that show a longer lifetime and that can be easily recycled .

Eigenschaften

IUPAC Name |

2-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWBZPYAVUGRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399518 | |

| Record name | 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid | |

CAS RN |

351002-85-2 | |

| Record name | 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1598431.png)